2-(4-Bromo-2-chlorophenoxy)butanoyl chloride
Overview
Description
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of butanoyl chloride, featuring a phenoxy group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the butanoyl chloride moiety.
Reaction Scheme:
4-Bromo-2-chlorophenol+Butanoyl chloride→2-(4-Bromo-2-chlorophenoxy)butanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-(4-bromo-2-chlorophenoxy)butanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate temperatures.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Depending on the nucleophile used.
2-(4-Bromo-2-chlorophenoxy)butanoic acid: From hydrolysis.
2-(4-Bromo-2-chlorophenoxy)butanol: From reduction.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)acetic acid
- 2-(4-Bromo-2-chlorophenoxy)propanoic acid
- 2-(4-Bromo-2-chlorophenoxy)ethanol
Uniqueness
Compared to its analogs, 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride offers a unique combination of reactivity and stability, making it particularly useful in synthetic applications where precise control over functional group transformations is required. Its butanoyl chloride moiety provides a versatile handle for further chemical modifications, distinguishing it from shorter-chain analogs.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDLIJSJFHAWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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